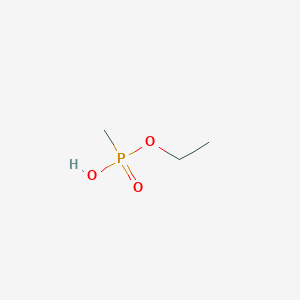
2-Ethyl-1-benzofuran-3-carbaldehyde
Übersicht
Beschreibung
2-Ethyl-1-benzofuran-3-carbaldehyde is a chemical compound with the empirical formula C11H10O2 . It has a molecular weight of 174.20 . The compound is a solid in form .
Molecular Structure Analysis
The InChI code for 2-Ethyl-1-benzofuran-3-carbaldehyde is 1S/C11H10O2/c1-2-10-9 (7-12)8-5-3-4-6-11 (8)13-10/h3-7H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule.
Physical And Chemical Properties Analysis
2-Ethyl-1-benzofuran-3-carbaldehyde is a solid in form . It has a molecular weight of 174.20 . The InChI code for this compound is 1S/C11H10O2/c1-2-10-9 (7-12)8-5-3-4-6-11 (8)13-10/h3-7H,2H2,1H3 .
Wissenschaftliche Forschungsanwendungen
Overview of Benzofuran Compounds
Benzofuran compounds, including 2-Ethyl-1-benzofuran-3-carbaldehyde, are widely recognized for their significant biological activities and have garnered attention for their potential in drug discovery and other scientific applications. These compounds have been found to possess anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. The interest in benzofuran derivatives has led to their exploration as potential natural drug lead compounds, with recent discoveries highlighting their application in treating diseases like hepatitis C and as scaffolds for developing anticancer agents. Novel synthetic methods have enabled the construction of complex benzofuran derivatives, offering new pathways for pharmaceutical research and development (Miao et al., 2019).
Benzofuran Derivatives as Antimicrobial Agents
Benzofuran and its derivatives have emerged as a significant class of compounds in the development of antimicrobial agents. They have shown efficacy against a wide range of bacterial and fungal pathogens, positioning benzofuran scaffolds as a key focus in the search for new therapeutic agents. The unique structural features of benzofurans contribute to their broad spectrum of biological activities, making them a privileged structure in drug discovery efforts aimed at efficient antimicrobial candidates (Hiremathad et al., 2015).
Bioactive Properties and Pharmacological Applications
The wide range of biological activities exhibited by benzofuran derivatives has stimulated interest among medicinal chemists. These activities include, but are not limited to, antimicrobial, anti-inflammatory, antitumor, and antioxidant properties. The exploration of benzofuran derivatives has led to the discovery of several lead molecules for various disease conditions, underscoring the importance of this class of compounds in medicinal chemistry research (Khanam & Shamsuzzaman, 2015).
Safety And Hazards
Zukünftige Richtungen
Benzofuran compounds, including 2-Ethyl-1-benzofuran-3-carbaldehyde, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .
Eigenschaften
IUPAC Name |
2-ethyl-1-benzofuran-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-2-10-9(7-12)8-5-3-4-6-11(8)13-10/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRCCWCFOHNTLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390217 | |
| Record name | 2-ethyl-1-benzofuran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1-benzofuran-3-carbaldehyde | |
CAS RN |
10035-41-3 | |
| Record name | 2-Ethyl-3-benzofurancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10035-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-ethyl-1-benzofuran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Benzofurancarboxaldehyde, 2-ethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetic acid, mercapto-, 2-ethyl-2-[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B167568.png)







![methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate](/img/structure/B167584.png)




